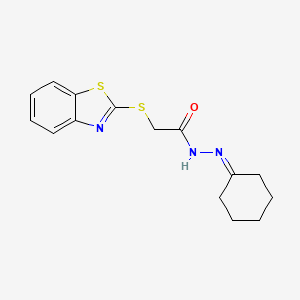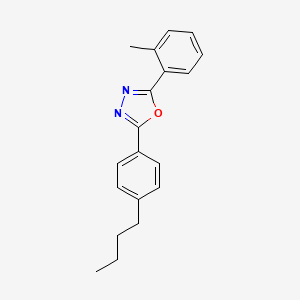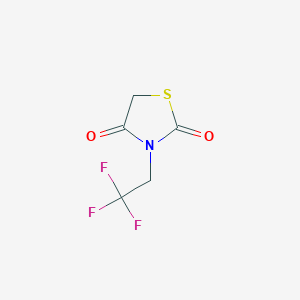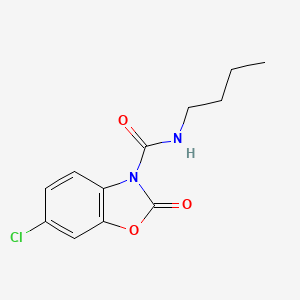
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-cyclohexylideneacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-cyclohexylideneacetohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has shown promise in various fields of scientific research, including medicinal chemistry and pharmacology.
Métodos De Preparación
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-cyclohexylideneacetohydrazide typically involves the reaction of 2-mercaptobenzothiazole with cyclohexylideneacetohydrazide under specific reaction conditions. One common method involves the use of ethanol as a solvent and a piperidine catalyst to facilitate the reaction . The reaction is carried out at room temperature and yields the desired compound in high to excellent yields . Industrial production methods may involve scaling up this reaction using similar conditions but with optimized parameters to ensure consistency and efficiency.
Análisis De Reacciones Químicas
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-cyclohexylideneacetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Aplicaciones Científicas De Investigación
This compound has been studied for its potential anticonvulsant activity. It has shown promising results in preclinical studies, particularly in the 6 Hz psychomotor seizure test, where it demonstrated significant protection against seizures . Additionally, it has been evaluated for its binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors . Beyond its anticonvulsant properties, benzothiazole derivatives, including this compound, have been explored for their anti-tubercular activity, showing better inhibition potency against Mycobacterium tuberculosis compared to standard reference drugs .
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-cyclohexylideneacetohydrazide involves its interaction with specific molecular targets in the central nervous system. It has been shown to bind to GABA (A) receptors, which play a crucial role in inhibitory neurotransmission . By modulating these receptors, the compound can exert anticonvulsant effects, reducing the likelihood of seizure occurrence. Additionally, its interaction with other molecular targets, such as glutamate receptors, may contribute to its overall pharmacological profile .
Comparación Con Compuestos Similares
Similar compounds to 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-cyclohexylideneacetohydrazide include other benzothiazole derivatives that have been studied for their anticonvulsant and anti-tubercular activities. For instance, 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-phenylacetamide is another compound that has shown potential in anticonvulsant drug development. The uniqueness of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-cyclohexylideneacetohydrazide lies in its specific structural features and its ability to interact with multiple molecular targets, making it a versatile candidate for further research and development.
Propiedades
Fórmula molecular |
C15H17N3OS2 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(cyclohexylideneamino)acetamide |
InChI |
InChI=1S/C15H17N3OS2/c19-14(18-17-11-6-2-1-3-7-11)10-20-15-16-12-8-4-5-9-13(12)21-15/h4-5,8-9H,1-3,6-7,10H2,(H,18,19) |
Clave InChI |
ZWVXVKLOBLITPU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=NNC(=O)CSC2=NC3=CC=CC=C3S2)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'~1~,N'~4~-bis[(E)-phenylmethylidene]succinohydrazide](/img/structure/B11709244.png)

![4-bromo-2-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709248.png)
![3-(furan-2-yl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11709252.png)
![(2E)-2-({[(3,4-dichlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide](/img/structure/B11709254.png)




![2-[({[1-(Butyrylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11709284.png)
![Benzamide, 4-nitro-N-[(phenylamino)thioxomethyl]-](/img/structure/B11709293.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11709296.png)
![4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzamide](/img/structure/B11709306.png)
![2-chloro-N-(2-oxo-2-{(2E)-2-[(2E)-3-phenylprop-2-enylidene]hydrazino}ethyl)benzamide](/img/structure/B11709321.png)
